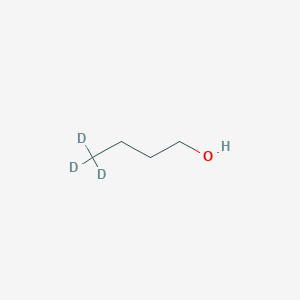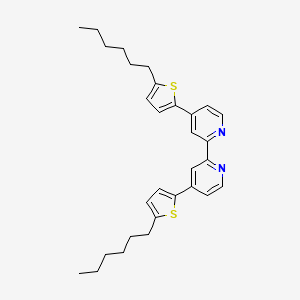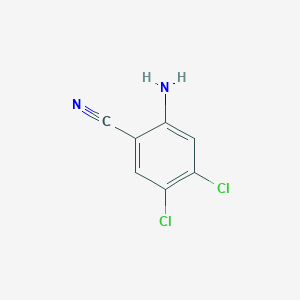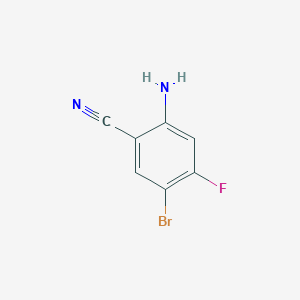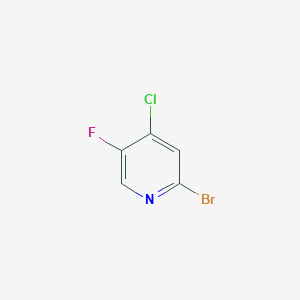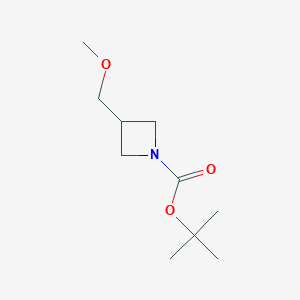![molecular formula C12H21NO3 B1375139 Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate CAS No. 1342122-46-6](/img/structure/B1375139.png)
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate” is a compound that contains the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This structure is a common feature in the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include enantioselective construction of an acyclic starting material and stereocontrolled formation of the bicyclic scaffold . Other reactions involve the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . It also has a topological polar surface area of 49.8 Ų .Scientific Research Applications
Synthesis and Potential Metabolites in Brain Imaging Agents
Andersen et al. (1997) explored the synthesis of potential hydroxy metabolites related to brain imaging agents, including derivatives of methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. This research contributes to developing brain imaging technologies (Andersen, Wang, Thompson, & Neumeyer, 1997).
Methodologies for Synthesizing Tropane Alkaloid Derivatives
Bremner et al. (1996) and Rumbo et al. (1996) discuss methodologies for synthesizing tropane alkaloid derivatives, which include compounds structurally similar to this compound. These processes have implications in creating diverse tropane alkaloids with potential applications in various fields of medicine and pharmacology (Bremner, Smith, & Tarrant, 1996); (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Nematicidal Activity
Xu et al. (2021) explored the nematicidal activity of derivatives related to this compound, particularly in their efficacy against pinewood and root-knot nematodes. This research highlights the potential agricultural applications of these compounds (Xu, Yang, Wang, & Song, 2021).
Development of Novel Chemical Compounds
Chlenov et al. (1976) and Long (1998) contributed to the development of novel chemical compounds using structures akin to this compound. Their work focuses on synthesizing and reacting various bicyclic and tricyclic compounds, demonstrating the versatility and potential for creating new molecules with unique properties (Chlenov, Salamonov, & Tartakovskii, 1976); (Long, 1998).
Structural and Conformational Studies
Iriepa et al. (2003) and Mostafa et al. (2017) conducted structural and conformational studies on compounds related to this compound. These studies provide valuable insights into the molecular configurations and potential interactions of such compounds (Iriepa, Madrid, Gálvez, & Bellanato, 2003); (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).
Pharmacological and Medicinal Chemistry Studies
The research by Izquierdo et al. (1991) and Wu et al. (2015) involves pharmacological and medicinal chemistry studies on derivatives similar to this compound, indicating potential therapeutic applications and biological activities of these compounds (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991); (Wu, Guo, Zhang, & Xia, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of Methyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Properties
IUPAC Name |
methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRQBQOFXTKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C2CCC1CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
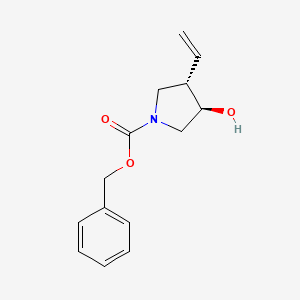
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
